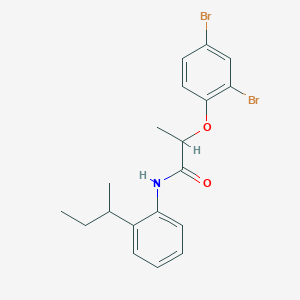
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDP is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to have promising effects in various fields of study.
Mecanismo De Acción
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide acts as a selective antagonist of TRPV1 channels, binding to the channel and preventing the influx of calcium ions. TRPV1 channels are activated by various stimuli such as heat, acid, and capsaicin, and their activation leads to the release of neurotransmitters that are involved in pain perception and inflammation. By blocking TRPV1 channels, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide inhibits the release of these neurotransmitters and reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide inhibits the release of calcitonin gene-related peptide (CGRP) and substance P, two neurotransmitters involved in pain perception. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments is its selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide also has a high affinity for TRPV1 channels, making it an effective antagonist. However, one limitation of using N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in scientific research. One potential application is in the development of novel analgesics for the treatment of pain. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have promising effects in reducing pain perception, and further research could lead to the development of more effective pain medications. Another potential application is in the treatment of inflammatory disorders such as arthritis. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for these disorders. Additionally, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide could be used in the study of TRPV1 channels and their role in various physiological processes.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide involves the reaction of 2-sec-butylphenylamine with 2,4-dibromophenol in the presence of a base, followed by the addition of 2-bromo-2-methylpropanoyl chloride. The resulting product is then purified using column chromatography to obtain N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been widely used in scientific research due to its ability to selectively block TRPV1 channels. TRPV1 channels are involved in various physiological processes such as pain perception, inflammation, and thermoregulation. By blocking TRPV1 channels, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have potential therapeutic effects in the treatment of pain, inflammation, and other related disorders.
Propiedades
Fórmula molecular |
C19H21Br2NO2 |
|---|---|
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C19H21Br2NO2/c1-4-12(2)15-7-5-6-8-17(15)22-19(23)13(3)24-18-10-9-14(20)11-16(18)21/h5-13H,4H2,1-3H3,(H,22,23) |
Clave InChI |
NLBZKBWDNWJRSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



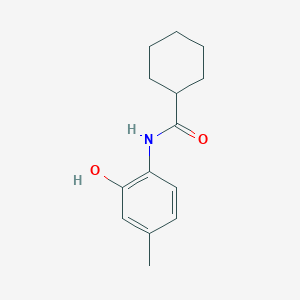
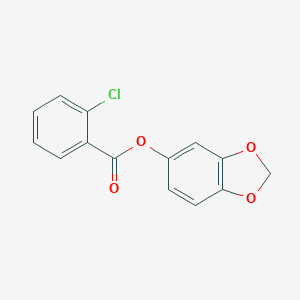
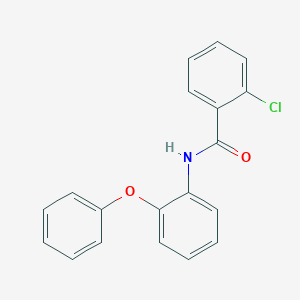
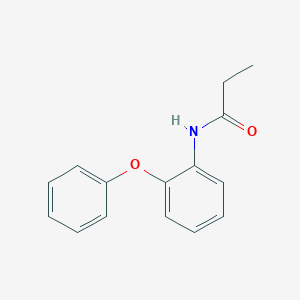
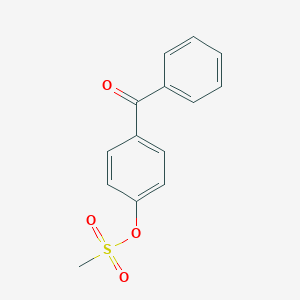
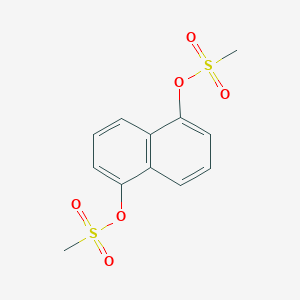
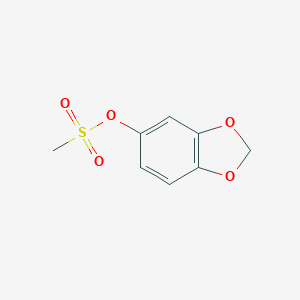

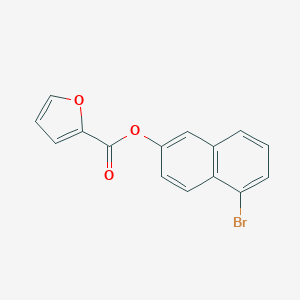
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)


